Ethyl 2-bromo-5-hydroxybenzoate
Overview
Description
Ethyl 2-bromo-5-hydroxybenzoate is a chemical compound with the molecular formula C9H9BrO3 . It is used in the preparation of chrysin-substituted salicylate ether compounds as nonsteroidal anti-inflammatory agents and anticancer agents .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-5-hydroxybenzoate consists of nine carbon atoms, nine hydrogen atoms, one bromine atom, and three oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3
.
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-bromo-5-hydroxybenzoate include a molecular weight of 245.07 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a complexity of 184 and a topological polar surface area of 46.5 Ų .
Scientific Research Applications
Environmental Presence and Effects
- Occurrence and Fate in Aquatic Environments : Research has examined the broader family of parabens, to which Ethyl 2-bromo-5-hydroxybenzoate is related, focusing on their occurrence, fate, and behavior in aquatic environments. Parabens, due to their use in consumer products, can enter the water systems where they may act as weak endocrine disruptors. Despite wastewater treatments effectively removing many contaminants, parabens persist in the environment at low concentrations. Their presence in surface water and sediments reflects continuous introduction into the environment, raising concerns about their potential impact on aquatic life and water quality (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicological Impacts
- Health Effects of Brominated Compounds : Studies have investigated the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are related to the bromination pattern found in Ethyl 2-bromo-5-hydroxybenzoate. These compounds, found as contaminants in brominated flame retardants, exhibit toxicological profiles similar to their chlorinated counterparts, suggesting potential risks to human health and the environment. Given the structural similarity, Ethyl 2-bromo-5-hydroxybenzoate's interactions and potential breakdown products could warrant further investigation to understand its impact fully (Birnbaum, Staskal, & Diliberto, 2003).
Chemical Synthesis and Applications
- Facile Synthesis and Antioxidant Evaluation : Research into the synthesis of heterocyclic compounds, such as isoxazolones, highlights the role of intermediates like Ethyl 2-bromo-5-hydroxybenzoate in facilitating the production of biologically active molecules. These studies contribute to developing new methodologies for synthesizing compounds with significant medicinal and biological properties, showcasing the utility of Ethyl 2-bromo-5-hydroxybenzoate in complex chemical syntheses (Laroum, Boulcina, Bensouici, & Debache, 2019).
properties
IUPAC Name |
ethyl 2-bromo-5-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWKSJXBOQFQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705362 | |
Record name | Ethyl 2-bromo-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-hydroxybenzoate | |
CAS RN |
102297-71-2 | |
Record name | Ethyl 2-bromo-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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